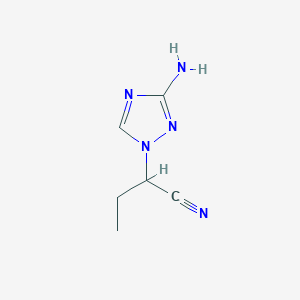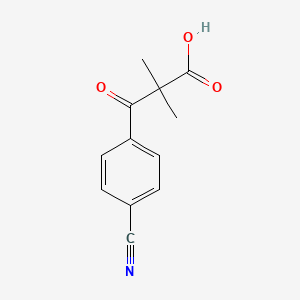
3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid is an organic compound characterized by the presence of a cyanophenyl group attached to a dimethyl oxopropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid typically involves the reaction of 4-cyanobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyanophenyl group can yield corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can participate in hydrogen bonding and π-π interactions, while the oxopropanoic acid moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(4-Cyanophenyl)propanoic acid: Lacks the dimethyl and oxo groups, resulting in different chemical reactivity and biological activity.
4-Cyanobenzaldehyde: Contains an aldehyde group instead of the oxopropanoic acid moiety, leading to different applications and reactivity.
3-(4-Cyanophenyl)-2,2-dimethylpropanoic acid:
Uniqueness: 3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid is unique due to the presence of both the cyanophenyl and oxopropanoic acid groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid |
InChI |
InChI=1S/C12H11NO3/c1-12(2,11(15)16)10(14)9-5-3-8(7-13)4-6-9/h3-6H,1-2H3,(H,15,16) |
Clé InChI |
FIMUKAQCAPBXRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C1=CC=C(C=C1)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide](/img/structure/B13173406.png)

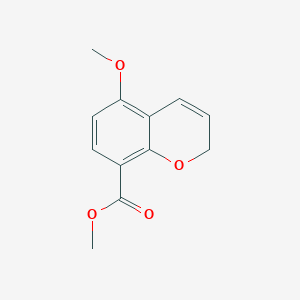
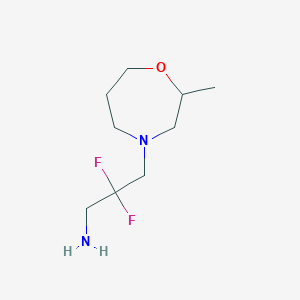



![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
![5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)
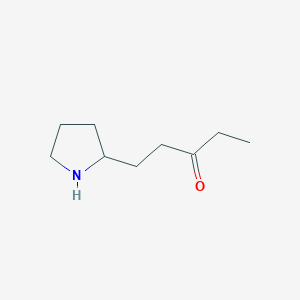
![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
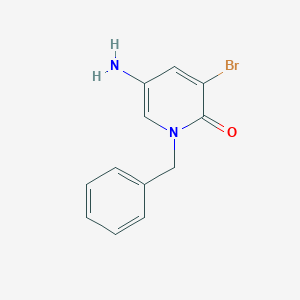
amine](/img/structure/B13173482.png)
